N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

Medicinal chemistry FASN inhibition Structure-activity relationship

Deploy 950045-04-2 as a starting scaffold for FASN inhibitor lead generation orthogonal to Boehringer Ingelheim patent estate. The 3-chloro-4-cyanophenyl motif provides validated target engagement, while the compact 324.8 Da structure (pKa 13.07) enables CNS penetration studies. Unsubstituted 1-phenyl ring offers multiple vectors for library expansion. Compare analogs against BI 99179 SAR data to explore substitution effects. Ideal for chemoproteomic profiling and polypharmacology studies. Request a quote for ≥95% purity, research-grade material.

Molecular Formula C19H17ClN2O
Molecular Weight 324.81
CAS No. 950045-04-2
Cat. No. B2446118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
CAS950045-04-2
Molecular FormulaC19H17ClN2O
Molecular Weight324.81
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl
InChIInChI=1S/C19H17ClN2O/c20-17-12-16(9-8-14(17)13-21)22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11H2,(H,22,23)
InChIKeyDTQACYWSHGZFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 950045-04-2): Chemical Identity, Chemotype Classification, and Procurement-Relevant Baseline


N-(3-Chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 950045-04-2, molecular formula C₁₉H₁₇ClN₂O, MW 324.8) is a synthetic small molecule belonging to the cyclopentanecarboxanilide chemotype [1]. This chemotype was identified through high-throughput screening by Boehringer Ingelheim as a novel class of non-covalent, type I fatty acid synthase (FAS/FASN) inhibitors, with the lead-optimized clinical candidate BI 99179 (IC₅₀ = 79 nM vs. FASN) emerging from this series [2]. The compound features a 1-phenylcyclopentane core linked via a carboxamide bridge to a 3-chloro-4-cyanophenyl ring — a substitution pattern that distinguishes it from simpler mono-substituted anilide analogs. The 3-chloro-4-cyanophenyl pharmacophore is a recurring privileged motif in medicinal chemistry, found in structurally distinct bioactive molecules including the mineralocorticoid receptor antagonist PF-3882845 and the androgen receptor antagonist darolutamide (ODM-201) [3]. The compound is commercially available from specialty chemical suppliers at ≥95% purity for research use .

Why In-Class Cyclopentanecarboxanilide FAS Inhibitors Cannot Be Freely Substituted for N-(3-Chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide (950045-04-2) in Research Procurement


Within the cyclopentanecarboxanilide FAS inhibitor chemotype, seemingly minor modifications to the anilide ring substitution pattern can produce large-magnitude shifts in potency, selectivity, and physicochemical properties, as demonstrated by the SAR optimization campaign that transformed micromolar HTS hits into the nanomolar tool compound BI 99179 [1]. The 3-chloro-4-cyanophenyl motif present in 950045-04-2 introduces a unique combination of electron-withdrawing (−CN, Hammett σₚ ≈ 0.66) and lipophilic (−Cl, π ≈ 0.71) contributions at specific ring positions [2]. This dual-substitution pattern is absent in the 4-cyanophenyl analog (lacking the 3-chloro), the 3-chlorophenyl analog (lacking the 4-cyano), and the unsubstituted phenyl analog — each of which would be expected to exhibit meaningfully different target engagement, solubility, and metabolic stability profiles based on established medicinal chemistry principles [3]. Furthermore, the 3-chloro-4-cyanophenyl moiety has been independently validated as a privileged pharmacophore in multiple drug discovery programs targeting unrelated receptors (MR, AR), confirming that this substitution pattern is not trivially interchangeable with close congeners [4].

Quantitative Differentiation Evidence for N-(3-Chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide (950045-04-2) Relative to Structural Analogs and In-Class Candidates


Substituent Electronic Profile Differentiation: 3-Chloro-4-cyanophenyl vs. Mono-Substituted Phenyl Analogs in Cyclopentanecarboxanilides

The 3-chloro-4-cyanophenyl substitution in 950045-04-2 creates a distinctive electronic and steric profile not achievable with mono-substituted analogs. The combination of the strongly electron-withdrawing 4-cyano group (Hammett σₚ = 0.66) and the lipophilic, inductively withdrawing 3-chloro substituent (σₘ = 0.37, π = 0.71) produces a net electron-deficient anilide ring with a dipole moment distinct from the 4-cyanophenyl-only analog (lacks 3-Cl contribution) or the 3-chlorophenyl-only analog (lacks 4-CN resonance withdrawal) [1]. In the Boehringer Ingelheim cyclopentanecarboxanilide SAR campaign, variations at the anilide ring position were shown to modulate FASN inhibitory potency across several log units, underscoring that the substitution pattern on this ring is a critical potency determinant [2].

Medicinal chemistry FASN inhibition Structure-activity relationship Hammett analysis

Chemotype Provenance and Target Class Validation: Cyclopentanecarboxanilide Scaffold as a Validated FASN Inhibitor Chemotype

950045-04-2 belongs to the cyclopentanecarboxanilide chemotype that was validated through a full lead optimization campaign from HTS hit to in vivo tool compound (BI 99179), as published by Boehringer Ingelheim [1]. The chemotype was independently confirmed as a bona fide FASN inhibitor class by the Chemical Probes Portal, which rated BI 99179 with in-cell and in-model-organism validation [2]. The broader patent family (WO2011048018A1, US2013/0053412) claims hundreds of cyclopentanecarboxamide derivatives as FAS inhibitors for metabolic disorders, obesity, and cancer, establishing that the 1-phenylcyclopentane-1-carboxamide core is a privileged scaffold for FASN engagement [3]. In contrast, alternative chemotypes such as GSK2194069 (a β-ketoacyl reductase inhibitor) or TVB-2640 (a β-ketoacyl synthase inhibitor) target different FASN domains and produce distinct pharmacological profiles [4].

Fatty acid synthase inhibition Chemical probe development Target validation Metabolic disease

3-Chloro-4-cyanophenyl Pharmacophore Privilege: Cross-Target Validation Across Distinct Receptor Families

The 3-chloro-4-cyanophenyl moiety is independently validated as a pharmacophore in at least three structurally distinct molecular series targeting different protein families, suggesting privileged ligand recognition properties. PF-3882845, a pyrazoline-based mineralocorticoid receptor (MR) antagonist bearing the 3-chloro-4-cyanophenyl group, demonstrated oral efficacy in rodent hypertension models [1]. Darolutamide (ODM-201), a clinical-stage androgen receptor (AR) antagonist, incorporates this same moiety and exhibits AR IC₅₀ values of 65 nM (wtAR) and 66 nM (AR F876L mutant) [2]. A third series of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides was identified as potent, selective, orally available AR antagonists, further reinforcing the privileged nature of this substitution pattern [3]. This cross-target promiscuity distinguishes 950045-04-2 from cyclopentanecarboxanilides bearing alternative anilide substitution patterns (e.g., 4-fluoro, 4-methoxy, unsubstituted), which lack equivalent multi-target pharmacophore validation.

Privileged pharmacophore Kinase inhibition Nuclear receptor antagonism Scaffold repurposing

Predicted Physicochemical Property Differentiation: Boiling Point, Density, and Ionization Profile vs. In-Class Comparator BI 99179

950045-04-2 presents a physicochemical profile that differs substantially from the lead-optimized tool compound BI 99179. The predicted boiling point of 552.8 ± 50.0 °C, density of 1.27 ± 0.1 g/cm³, and pKa of 13.07 ± 0.70 for 950045-04-2 contrast with BI 99179 (MW = 391.46, C₂₃H₂₅N₃O₃, containing a basic amine center with a predicted pKa in the range of 8–9) . The absence of a basic nitrogen center in 950045-04-2 (pKa > 13 indicates the amide NH is essentially non-ionizable under physiological conditions) means this compound will remain neutral across the full gastrointestinal pH range, whereas BI 99179 will be partially protonated in acidic compartments. Additionally, the lower molecular weight (324.8 vs. 391.5 Da) and lower hydrogen bond acceptor count (3 vs. 6) of 950045-04-2 predict higher passive membrane permeability based on Lipinski rule-of-five analysis [1].

Physicochemical profiling Formulation development LogP prediction pKa determination

Commercial Sourcing Specification and Purity Benchmarking for Research Procurement

950045-04-2 is commercially available from CymitQuimica (Ref. 3D-ANB04504) with a minimum purity specification of 95% . The compound is listed under multiple naming conventions — N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide and N-(3-chloro-4-cyanophenyl)(phenylcyclopentyl)formamide — reflecting its classification as both a carboxamide and a formamide derivative . This dual nomenclature is important for procurement searches. Notably, 950045-04-2 is not currently cataloged by major research chemical suppliers such as Sigma-Aldrich, Tocris, MedChemExpress, or SelleckChem, making it a specialty-sourced compound that requires verification of supplier reliability and batch-to-batch consistency . In contrast, the lead-optimized comparator BI 99179 is widely available from multiple accredited suppliers (Sigma-Aldrich, MedChemExpress, Probechem) with ≥98% purity .

Chemical procurement Purity specification Vendor comparison Research-grade sourcing

Scaffold Simplicity as a Differentiation Factor: Minimal Functionalization Enables Downstream Synthetic Diversification

950045-04-2 represents a relatively early-stage scaffold within the cyclopentanecarboxanilide optimization trajectory, with a single substituent on both the cyclopentane core (1-phenyl) and the anilide ring (3-chloro-4-cyano). This contrasts with BI 99179, which bears a more elaborate substitution pattern including a 2-methylbenzoxazole moiety connected via a urea linker [1]. The lower molecular complexity of 950045-04-2 (MW = 324.8, 24 heavy atoms) compared to BI 99179 (MW = 391.5, 29 heavy atoms) makes it a more tractable starting point for parallel library synthesis and scaffold hopping exercises . In fragment-based drug design terms, 950045-04-2 has a ligand efficiency (LE) potential that differs fundamentally from the more heavily optimized BI 99179; a hypothetical IC₅₀ of 1 μM for 950045-04-2 would correspond to LE ≈ 0.31 kcal/mol per heavy atom, whereas BI 99179 achieves LE ≈ 0.36 at its 79 nM potency [2].

Medicinal chemistry Scaffold decoration Parallel synthesis Fragment-based design

Recommended Research and Industrial Application Scenarios for N-(3-Chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide (950045-04-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Generation: Cyclopentanecarboxanilide Scaffold with Unexplored SAR Vectors

950045-04-2 is optimally deployed as a starting scaffold for FASN inhibitor lead generation programs that aim to build intellectual property orthogonal to the Boehringer Ingelheim patent estate. The compound's 24 heavy-atom scaffold with unsubstituted positions on the 1-phenyl ring provides multiple synthetic vectors for library expansion , while its membership in the validated cyclopentanecarboxanilide FASN inhibitor chemotype reduces target engagement risk [1]. Researchers can systematically explore substitution effects on FASN potency by comparing analogs derived from 950045-04-2 against published BI 99179 SAR data [1].

Multi-Target Pharmacophore Mining: Leveraging the Privileged 3-Chloro-4-cyanophenyl Motif

Given the validated cross-target activity of the 3-chloro-4-cyanophenyl moiety across MR (PF-3882845), AR (darolutamide), and FASN (this chemotype) targets [2], 950045-04-2 can serve as a probe compound for chemoproteomic profiling or polypharmacology studies. The compound provides a structurally distinct presentation of the privileged 3-chloro-4-cyanophenyl motif compared to the pyrazoline (PF-3882845) and pyrazole (darolutamide) scaffolds, enabling the dissection of scaffold-dependent vs. pharmacophore-dependent biological effects [2].

Physicochemical Property Basal Profiling for CNS-Penetrant FASN Inhibitor Design

The predicted neutral character (pKa ≈ 13.07) and low molecular weight (324.8 Da) of 950045-04-2 position it favorably for CNS penetration studies, in contrast to the more polar, higher-MW BI 99179. Research groups investigating the role of hypothalamic FASN in feeding behavior and energy homeostasis — a mechanism validated by BI 99179's ability to increase hypothalamic malonyl-CoA levels in rats [1] — may find 950045-04-2 valuable as a comparator tool to dissect the contribution of peripheral vs. central FASN engagement to observed metabolic phenotypes.

Synthetic Methodology Development: Cyclopentanecarboxamide Coupling Optimization

The 1-phenylcyclopentane-1-carboxylic acid core with a 3-chloro-4-cyanoaniline coupling partner represents a sterically demanding amide bond formation that can serve as a model reaction for developing novel coupling reagents, catalytic systems, or flow chemistry protocols . The electron-deficient aniline (depleted nucleophilicity due to 3-Cl and 4-CN substitution) combined with the sterically hindered 1-phenylcyclopentane carbonyl makes this a challenging yet industrially relevant test substrate for amide bond formation methodology.

Quote Request

Request a Quote for N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.